
1-(2,5-Dichlorophenyl)ethanol molecular
structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-(2,5-Dichlorophenyl)ethanol

Cat. No.: B072762 Get Quote

An In-depth Technical Guide to the Molecular Structure of 1-(2,5-Dichlorophenyl)ethanol

This guide provides a comprehensive technical overview of 1-(2,5-dichlorophenyl)ethanol, a
halogenated aromatic alcohol. Designed for researchers, medicinal chemists, and

professionals in drug development, this document delves into the molecule's structural

elucidation, synthesis, and physicochemical properties. We will explore the core analytical

techniques that validate its structure, supported by field-proven insights and methodologies.

Introduction and Significance
1-(2,5-Dichlorophenyl)ethanol (CAS No. 1475-12-3) is a chiral secondary alcohol. Its

structure features a central ethanol core with one hydrogen on the alpha-carbon replaced by a

2,5-dichlorophenyl group.[1][2] This substitution pattern makes it a valuable and versatile

building block in organic synthesis. Halogenated phenyl ethanol derivatives are key precursors

in the synthesis of various biologically active compounds, including antifungal agents and other

pharmaceuticals.[3][4][5] Understanding the precise molecular architecture and the analytical

methods to confirm it is paramount for its effective use in complex synthetic pathways.

Molecular Structure and Physicochemical
Properties
The fundamental identity of a chemical compound is defined by its structure and resulting

physical properties.
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Chemical Structure
The IUPAC name for this compound is (1S)-1-(2,5-dichlorophenyl)ethanol for a specific

enantiomer, with the racemic mixture simply being 1-(2,5-dichlorophenyl)ethanol.[6] The

molecule consists of a benzene ring substituted with chlorine atoms at positions 2 and 5. This

ring is attached to the C1 carbon of an ethanol backbone, which also bears a hydroxyl group,

creating a chiral center.
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Caption: 2D structure of 1-(2,5-Dichlorophenyl)ethanol.

Physicochemical Data
The bulk properties of a compound are a direct consequence of its molecular structure. These

values are critical for designing reaction conditions, purification protocols, and formulation
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strategies.

Property Value Source

CAS Number 1475-12-3 [1][2]

Molecular Formula C₈H₈Cl₂O [1][6]

Molecular Weight 191.05 g/mol [1][2][6]

Appearance White to light yellow solid [2]

Melting Point 56-59 °C [2]

Boiling Point 117 °C @ 2 Torr [2]

Storage Temperature 2-8 °C [2]

Synthesis and Purification
The most direct and common laboratory-scale synthesis of 1-(2,5-dichlorophenyl)ethanol is
achieved through the reduction of its corresponding ketone precursor, 1-(2,5-

dichlorophenyl)ethanone (2',5'-dichloroacetophenone).[7]

Synthetic Rationale
The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic

chemistry. The choice of reducing agent is critical for efficiency and safety.

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is an ideal choice for this

transformation. It is a mild and selective reducing agent that readily reduces ketones and

aldehydes without affecting more robust functional groups. Its ease of handling and high

reactivity in protic solvents like methanol or ethanol make it superior to more hazardous

reagents like lithium aluminum hydride (LiAlH₄) for this specific purpose.

Solvent System: Methanol is an excellent solvent as it readily dissolves both the ketone

substrate and the NaBH₄. Furthermore, it acts as a proton source to quench the intermediate

alkoxide formed during the reaction.
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Caption: General workflow for the synthesis of 1-(2,5-Dichlorophenyl)ethanol.
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Experimental Protocol: Reduction of 1-(2,5-
dichlorophenyl)ethanone
This protocol outlines a self-validating system where progress is monitored, ensuring reaction

completion and purity.

Reaction Setup: Dissolve 1-(2,5-dichlorophenyl)ethanone (1.0 eq) in methanol (10 mL per

gram of ketone) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to

0-5 °C using an ice bath.

Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 0.5 eq) to the stirred solution

in small portions, maintaining the internal temperature below 10 °C.

Expertise Note: Portion-wise addition is crucial to control the exothermic reaction and

prevent runaway conditions.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the

mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer

Chromatography (TLC) until the starting ketone spot has been completely consumed.

Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1M

HCl to neutralize excess NaBH₄ and decompose the borate complexes.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x 20 mL).

Washing and Drying: Combine the organic layers and wash sequentially with deionized

water and brine. Dry the organic layer over anhydrous sodium sulfate.

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced

pressure using a rotary evaporator to yield the crude product.

Purification: Purify the crude solid by flash column chromatography on silica gel or by

recrystallization to obtain the pure 1-(2,5-dichlorophenyl)ethanol.

Spectroscopic and Analytical Characterization
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Confirming the molecular structure of the synthesized product is the most critical step. A

combination of spectroscopic techniques provides unambiguous proof of identity.

Spectroscopic Analysis

NMR
(¹H, ¹³C)

Structural Confirmation

FT-IR Mass Spec.

Purified Sample of
1-(2,5-Dichlorophenyl)ethanol

Click to download full resolution via product page

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of

different types of protons and their connectivity. For 1-(2,5-dichlorophenyl)ethanol, the

expected signals are a doublet for the methyl protons, a quartet for the methine proton (due

to coupling with the methyl group), a broad singlet for the hydroxyl proton, and a complex

pattern for the three aromatic protons.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct

carbon atoms. The spectrum should show signals for the methyl carbon, the methine carbon,

and the six aromatic carbons (some of which may overlap).

Protocol: NMR Sample Preparation

Weigh approximately 5-10 mg of the purified solid.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean

NMR tube.

Cap the tube and gently invert to ensure complete dissolution.

Insert the tube into the NMR spectrometer for analysis.

¹H NMR Signal
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Methyl (CH₃) 1.4 - 1.6 Doublet (d) 3H -CH(OH)CH₃

Methine (CH) 4.8 - 5.2 Quartet (q) 1H -CH(OH)CH₃

Hydroxyl (OH)
1.9 - 2.5

(variable)

Broad Singlet (br

s)
1H -CH(OH)CH₃

Aromatic (Ar-H) 7.1 - 7.5 Multiplet (m) 3H Ar-H

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The conversion

of the ketone to an alcohol will be clearly marked by the disappearance of the strong C=O

stretch and the appearance of a broad O-H stretch.[9]

Protocol: Acquiring an IR Spectrum (Thin Film)

Place a small amount of the solid sample onto a salt plate (e.g., NaCl or KBr).

Add a drop of a suitable solvent (e.g., chloroform) to dissolve the sample.

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Place the plate in the spectrometer and acquire the spectrum.
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Vibrational Mode
Characteristic
Wavenumber (cm⁻¹)

Intensity

O-H Stretch (alcohol) 3200 - 3500 Strong, Broad

C-H Stretch (sp³) 2850 - 3000 Medium

C-H Stretch (aromatic, sp²) 3010 - 3100 Medium-Weak

C=C Stretch (aromatic) 1450 - 1600 Medium, Sharp

C-O Stretch (secondary

alcohol)
~1100 Strong

C-Cl Stretch 600 - 800 Strong

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule,

offering further structural confirmation.

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the

molecular weight (190 g/mol for the ³⁵Cl₂ isotope).

Isotopic Pattern: A key feature will be the characteristic isotopic cluster for a molecule

containing two chlorine atoms. Peaks will appear at m/z 190 (M⁺), 192 (M⁺+2), and 194

(M⁺+4) in an approximate intensity ratio of 9:6:1.

Fragmentation: Common fragmentation pathways for benzylic alcohols include the alpha-

cleavage to lose a methyl group (CH₃•) resulting in a stable [M-15]⁺ ion, and the loss of a

water molecule (H₂O) to give an [M-18]⁺ ion.[10]

Protocol: MS Sample Preparation (Direct Infusion)

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or

acetonitrile.

Draw the solution into a syringe.
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Place the syringe on a syringe pump connected to the mass spectrometer's ion source (e.g.,

ESI or APCI).

Infuse the sample at a low flow rate (e.g., 5-10 µL/min) to acquire the mass spectrum.

m/z Value Possible Fragment Significance

190, 192, 194 [C₈H₈Cl₂O]⁺ Molecular Ion Cluster

175, 177, 179 [M - CH₃]⁺ Loss of methyl group

172, 174, 176 [M - H₂O]⁺ Loss of water

145, 147 [C₇H₄Cl₂]⁺ Further fragmentation

Safety and Handling
Proper handling of 1-(2,5-dichlorophenyl)ethanol is essential. Based on available safety data,

the compound is classified as harmful if swallowed and can cause skin and serious eye

irritation.[11]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses, a lab coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.

[2]

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion
The molecular structure of 1-(2,5-dichlorophenyl)ethanol is definitively characterized by a

combination of NMR, IR, and MS analyses. These techniques not only confirm its identity but

also provide the necessary quality control for its use as a critical intermediate in research and

development. The synthetic protocol described offers a reliable method for its preparation,
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enabling further exploration of its chemical potential in the development of novel molecules for

the pharmaceutical and materials science industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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